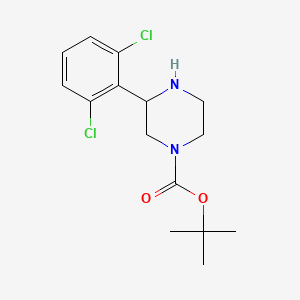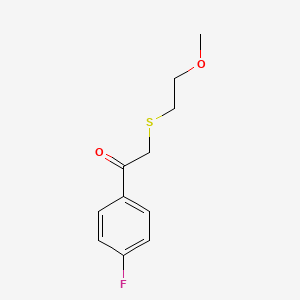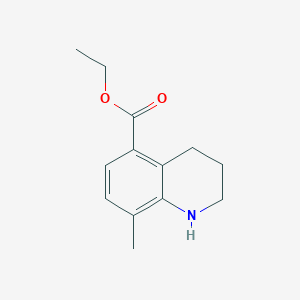
Methyl (r)-3-amino-3-(5-methylthiophen-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate is an organic compound featuring a thiophene ring, which is a sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methylthiophene-2-carboxylic acid.
Esterification: The carboxylic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 5-methylthiophene-2-carboxylate.
Amination: The ester is then subjected to a reductive amination reaction using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate serves as a building block for the synthesis of more complex molecules, particularly those containing thiophene rings.
Biology
This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structural motif is found in various drugs and bioactive compounds.
Medicine
Research into this compound includes its potential as a precursor for drugs targeting specific enzymes or receptors. Its thiophene ring is a common feature in many pharmacologically active compounds.
Industry
In materials science, derivatives of this compound can be used in the development of conductive polymers and other advanced materials.
Mécanisme D'action
The mechanism by which methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(5-methylthiophen-2-yl)propanoate: Lacks the amino group, making it less versatile in terms of chemical reactivity.
Methyl 3-amino-3-(thiophen-2-yl)propanoate: Similar structure but without the methyl group on the thiophene ring, which can affect its electronic properties and reactivity.
Uniqueness
Methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate is unique due to the presence of both an amino group and a methyl-substituted thiophene ring
Propriétés
Formule moléculaire |
C9H13NO2S |
|---|---|
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
methyl (3R)-3-amino-3-(5-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO2S/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m1/s1 |
Clé InChI |
XWUFJKIVNXJXHC-SSDOTTSWSA-N |
SMILES isomérique |
CC1=CC=C(S1)[C@@H](CC(=O)OC)N |
SMILES canonique |
CC1=CC=C(S1)C(CC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



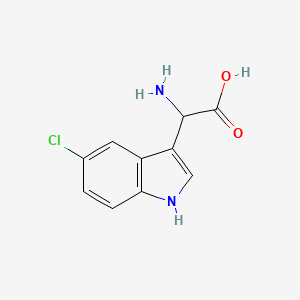
![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
![4-[(1S)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13539483.png)
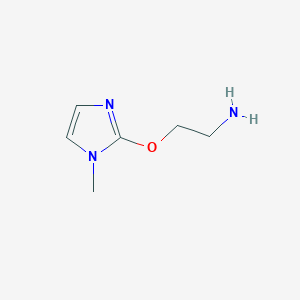
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
![rac-tert-butyl 4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13539501.png)
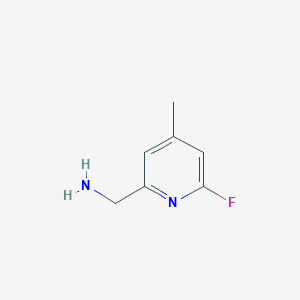
![(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13539511.png)
